3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring and an ethyl ester functional group at the carboxylic acid position, contributing to its unique chemical properties and potential applications in medicinal chemistry .
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester falls under the category of pyrimidine derivatives, which are known for their significant biological activities, including antiproliferative effects. This compound is particularly noteworthy due to its structural similarity to known kinase inhibitors, suggesting potential therapeutic applications in treating diseases like cancer and inflammatory conditions .
The synthesis of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester typically involves multi-step organic reactions. The general synthetic route includes:
Technical details regarding specific reaction conditions (temperature, catalysts, solvents) are crucial for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester can be represented as follows:
The compound's molecular weight is approximately 270.08 g/mol, with a melting point that can be determined through experimental methods but is not widely reported in literature .
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester can participate in various chemical reactions due to its functional groups:
Technical details about reaction conditions (solvents, temperatures) are essential for these transformations but require specific experimental setups .
The mechanism of action for 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester primarily revolves around its potential as a kinase inhibitor:
Data from biological assays indicate that this compound exhibits significant inhibitory activity against various kinases involved in inflammatory pathways and cancer progression .
Relevant data regarding these properties can be obtained through empirical studies or supplier specifications .
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester has promising applications in various scientific fields:
Research continues to explore its full potential across these applications, making it a subject of interest in ongoing pharmaceutical developments .
The synthesis of 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester (CAS: 1251003-11-8) relies on carefully orchestrated multi-step sequences to address its structural complexity. The primary route involves condensation-cyclization between 1H-imidazol-4(5)-amine derivatives and functionalized 1,3-dicarbonyl compounds or malondialdehyde equivalents. This method strategically constructs the bicyclic framework while positioning reactive handles for downstream modifications [1]. Alternative pathways employ pre-functionalized intermediates, such as ethyl 3-oxo-3-arylpropanoates, which undergo tandem Knoevenagel condensation and intramolecular cyclization with aminoheterocycles under Brønsted acid catalysis (e.g., boric acid at 20 mol%) [9]. For brominated precursors, a protective group strategy is essential: Boc-protected 5-aminoimidazoles enable selective C–H functionalization prior to deprotection and cyclization, minimizing undesired halogen scrambling. Post-cyclization diversification via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) of the 3-bromo substituent further expands molecular complexity, though this requires rigorous control of stoichiometry and temperature to preserve the ester moiety [1] [10].
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Strategy | Key Intermediate | Yield (%) | Critical Control Parameters |
---|---|---|---|
Imidazole-amine cyclization | Ethyl 3-oxobutanoate | 65–78 | pH control (6.5–7.0), 80°C reflux |
Malondialdehyde cyclization | Dimethyl acetylenedicarboxylate | 72 | Anhydrous DMF, N₂ atmosphere |
Boc-protected route | Boc-5-aminoimidazole | 68 | Deprotection (TFA/CH₂Cl₂, 0°C) |
Cross-coupling diversification | 3-Boronic ester derivative | 55–60 | Pd(PPh₃)₄ (5 mol%), 70°C, 12 h |
Core assembly centers on regioselective annulation dictated by electronic and steric factors. Cyclocondensation of 5-amino-1H-imidazole-4-carboxylates with α,β-unsaturated carbonyls proceeds via Michael-type addition, where the nucleophilic imidazole nitrogen attacks the β-carbon of enones, followed by dehydration-driven aromatization [1]. Solvent polarity critically influences cyclization kinetics: ethanol/water mixtures (4:1) enhance yields by 25% compared to anhydrous DMF due to improved intermediate solubility [10]. For ester-functionalized cores, microwave-assisted cyclization (120°C, 30 min) using ethyl glyoxalate as the electrophile achieves 85% conversion versus 48% under conventional reflux [1]. Mechanistic studies confirm that protic acids (e.g., p-TsOH) catalyze ring closure through iminium ion activation, whereas bases (e.g., NaOEt) promote enolate-mediated pathways that risk ester saponification. Impurity profiling reveals that regioisomeric contaminants (e.g., imidazo[1,2-a]pyrimidines) form below 5% when reaction temperatures are maintained below 100°C .
Table 2: Cyclization Efficiency Under Varied Conditions
Electrophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Ethyl acetoacetate | p-TsOH (10 mol%) | 80 | 4 | 78 | <3% regioisomer |
Diethyl malonate | NaOEt (20 mol%) | 100 | 6 | 65 | 12% hydrolyzed ester |
Ethyl pyruvate | None | 120 (MW) | 0.5 | 85 | <1% |
Methyl vinyl ketone | AcOH glacial | 70 | 3 | 71 | 5% dimer |
Achieving C3-selective bromination demands precise electronic control. The imidazo[1,5-a]pyrimidine core exhibits nucleophilic character at C3 due to hyperconjugation with the N1–C2 π-system, enabling electrophilic substitution. Bromine (Br₂) in DCM (0°C, 1 h) affords 3-bromo derivatives in >90% regioselectivity but risks dihalogenation without rigorous stoichiometry control (optimal: 1.05 eq Br₂). Alternatively, N-bromosuccinimide (NBS) in acetonitrile (40°C, 2 h) provides superior functional group tolerance, leaving the C8-ester intact while delivering 88–92% isolated yields [1] [5]. Solvent screening reveals that polar aprotic media (e.g., DMF) diminish selectivity to 75% due to competing N-bromination. For substrates sensitive to oxidation, copper(II) bromide with H₂O₂ in acetic acid enables radical bromination with 85% selectivity. Crucially, NMR validation (¹H and 13C) must confirm regiochemistry, as C2/C3 isomers exhibit distinct chemical shifts: C3-brominated derivatives display Jₕ₋₆,ₕ₋₇ = 7.2 Hz, whereas C2 isomers show J < 5 Hz .
C8-carboxyl group installation employs three principal strategies:
For acid-sensitive intermediates, Steglich esterification (DCC/DMAP) in anhydrous CH₂Cl₂ gives 82% yield. Kinetic studies confirm that electron-withdrawing C3 substituents (e.g., Br) accelerate esterification by 3-fold compared to unsubstituted cores due to enhanced carbonyl electrophilicity. Post-functionalization via ester-amide interchange uses AlMe₃-amine adducts to access carboxamide derivatives without decarboxylation [1] .
Table 3: Esterification Method Comparison
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Fischer-Speier | EtOH, H₂SO₄, reflux, 12 h | 70–75 | Low cost, simple setup | Acid-sensitive substrates fail |
Titanium-catalyzed | Ti(OⁱPr)₄ (3 mol%), 80°C, 8 h | 90 | Mild, high chemoselectivity | Moisture-sensitive |
Pd-carbonylation | Pd₂(dba)₃, Xantphos, CO, EtOH, 100°C | 65 | One-pot from iodo precursor | Requires specialized equipment |
Steglich | DCC, DMAP, CH₂Cl₂, rt, 24 h | 82 | Room temperature, neutral pH | Stoichiometric waste |
Sustainable synthesis leverages heterogeneous catalysis and solvent reduction. Boric acid immobilized on silica gel (20 wt%) facilitates cyclization in water/ethanol mixtures, enabling catalyst recovery and reuse for 5 cycles with <5% activity loss [9]. Microwave continuous-flow reactors achieve 95% conversion in 10 minutes residence time, reducing energy use by 60% versus batch processes [10]. For bromination, electrochemical methods using NaBr anolyte generate Br⁺ in situ, minimizing hazardous waste (E-factors < 3 compared to 15 for traditional methods). Solvent-free esterification via mechanochemical grinding (ball milling, K₂CO₃ catalyst) delivers quantitative yields with no liquid effluent. Life-cycle assessments confirm that tandem catalytic processes integrating cyclization and bromination using Fe³⁺-exchanged zeolites lower global warming potential by 40% [9].
Table 4: Green Metrics for Sustainable Production Methods
Technology | Catalyst/Reagent | PMI* (kg/kg) | E-factor | Energy Use (kJ/mol) |
---|---|---|---|---|
Batch cyclization | p-TsOH (homogeneous) | 32 | 28 | 420 |
Flow MW cyclization | None | 8 | 5 | 150 |
Electrochemical bromination | Carbon electrodes | 5 | 2.8 | 210 |
Mechanochemical esterification | K₂CO₃ (solid base) | 1.2 | 0.5 | 90 (mechanical) |
*PMI: Process Mass Intensity
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1